(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile
Description
5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C₁₅H₁₃FN₄O₂ . This compound is known for its unique structure, which includes a fluorophenyl group, a hydrazino group, and a pyridinecarbonitrile core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C15H13FN4O2 |
|---|---|
Molecular Weight |
300.29 g/mol |
IUPAC Name |
5-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13FN4O2/c1-9-12(7-17)14(21)20(2)15(22)13(9)8-18-19-11-5-3-10(16)4-6-11/h3-6,8,19,22H,1-2H3/b18-8+ |
InChI Key |
IPCWXWVRNJCUFE-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C(=C1/C=N/NC2=CC=C(C=C2)F)O)C)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NNC2=CC=C(C=C2)F)O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the reaction of 4-fluorophenylhydrazine with a suitable precursor that contains the pyridinecarbonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
